2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Beschreibung

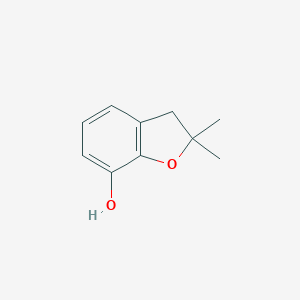

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGPNUBJBMCRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027414 | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbofuran phenol is an odorless, white crystalline solid., White odorless solid; [CAMEO] | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1563-38-8 | |

| Record name | CARBOFURAN PHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbofuran phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2,2-dimethylbenzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772HS1899G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIHYDRO-2,2-DIMETHYL-7-BENZOFURANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5839 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 2,3 Dihydro 2,2 Dimethyl 7 Benzofuranol

Conventional Synthesis Routes

Conventional methods for synthesizing 2,3-Dihydro-2,2-dimethyl-7-benzofuranol have been well-established, offering reliable, albeit sometimes economically challenging, pathways to the target molecule. These routes are characterized by a series of well-understood chemical transformations.

Synthesis from 2-Hydroxyacetophenonegoogle.com

A notable and detailed method for preparing this compound in high yield and relative purity utilizes the accessible starting material, 2-hydroxyacetophenone. google.com This process involves a four-step reaction sequence. google.com

The initial step in this synthetic sequence is the formation of an ether linkage. 2-Hydroxyacetophenone is reacted with a methallyl halide, such as methallyl chloride, in the presence of a base to yield 2-acetylphenyl methallyl ether. google.com This reaction is typically carried out in a suitable solvent system to facilitate the nucleophilic substitution. google.com

Reaction Parameters for the Synthesis of 2-Acetylphenyl Methallyl Ether google.com

| Reactants | Reagents | Solvent | Temperature | Reaction Time |

|---|

The 2-acetylphenyl methallyl ether intermediate then undergoes a Claisen rearrangement followed by cyclization to form the benzofuran (B130515) ring system. google.com This transformation is typically induced by heating the ether, often in the presence of a catalyst such as anhydrous magnesium chloride, to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. google.com This step is a crucial transformation that constructs the core heterocyclic structure of the target molecule. google.com

Reaction Parameters for the Synthesis of 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran google.com

| Reactant | Catalyst | Temperature | Reaction Time |

|---|

The subsequent step involves the oxidation of the acetyl group on the benzofuran intermediate. This is accomplished through a Baeyer-Villiger oxidation, which converts the ketone functionality into an ester. google.com Treating 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran with a peroxyacid, such as peracetic acid, in a suitable solvent like chloroform (B151607), yields 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran. google.com This reaction is exothermic and requires careful temperature control. google.com

Reaction Parameters for the Synthesis of 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran google.com

| Reactant | Reagent | Solvent | Temperature |

|---|

The final step in this sequence is the hydrolysis of the acetoxy group to the desired hydroxyl group. The 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran intermediate is treated with an aqueous alkali solution, such as sodium hydroxide, often in the presence of an alcohol to improve solubility. google.com This saponification reaction is typically carried out under reflux conditions to afford the final product, this compound, which can then be purified by distillation under reduced pressure. google.com

Reaction Parameters for the Hydrolysis to this compound google.com

| Reactant | Reagent | Solvent | Reaction Time |

|---|

Synthesis from Catechol and Methallyl Chloridegoogle.com

An alternative, though potentially less economical due to the cost of the starting material, is the synthesis of this compound from catechol. google.com This process also involves a Claisen rearrangement as a key step. The synthesis begins with the reaction of catechol with methallyl chloride to form 2-methallyloxyphenol. google.com This intermediate is then subjected to thermal rearrangement and cyclization to yield the final product. google.com

Synthesis from o-Nitrophenol and Methallyl Halide

A well-established, albeit multi-step, commercial process for preparing this compound begins with o-nitrophenol and a methallyl halide, such as methallyl chloride. google.com This pathway involves the initial formation of an ether, followed by a series of transformations including rearrangement, cyclization, reduction, and diazotization to yield the final phenol (B47542) product.

Formation of o-Methallyloxynitrobenzene

The first step in this synthetic sequence is the etherification of o-nitrophenol. This is achieved by reacting o-nitrophenol with a methallyl halide in the presence of a base. The base deprotonates the phenolic hydroxyl group of o-nitrophenol, forming a phenoxide ion that then acts as a nucleophile, attacking the methallyl halide to form o-methallyloxynitrobenzene.

Thermal Rearrangement and Cyclization to 2,3-Dihydro-2,2-dimethyl-7-nitrobenzofuran (B82719)

The resulting o-methallyloxynitrobenzene is then subjected to thermal treatment. This high-temperature step induces a Claisen-type rearrangement followed by an intramolecular cyclization. google.com The methallyl group migrates from the oxygen atom to the ortho position of the benzene (B151609) ring, which is then followed by the cyclization of the phenolic oxygen onto the double bond of the methallyl group. This concerted process directly yields the heterocyclic core structure, 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran.

Reduction, Diazotization, and Hydrolysis Steps

The final phase of this synthesis involves the conversion of the nitro group to a hydroxyl group. This is accomplished in three distinct steps:

Reduction: The nitro group of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran is reduced to a primary amine, forming 7-amino-2,3-dihydro-2,2-dimethylbenzofuran. This is typically achieved using standard reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Diazotization: The resulting amino group is then converted into a diazonium salt. This is done by treating the 7-amino-2,3-dihydro-2,2-dimethylbenzofuran with a source of nitrous acid, commonly sodium nitrite (B80452) in the presence of a strong mineral acid like sulfuric acid. google.com.pg

Hydrolysis: The final step is the hydrolysis of the diazonium salt to the desired phenol. This is typically achieved by heating the aqueous solution of the diazonium salt. The efficiency of this hydrolysis step can be significantly improved, with a reduction in tarry by-products, by carrying it out in the presence of a catalytic amount of a cuprous compound, such as cuprous oxide. google.com.pg

Preparation from Isobutenylpyrocatechol and/or Methallylpyrocatechol

An alternative and more direct route to this compound involves the catalytic cyclization of substituted catechols. This method provides a high-yield pathway from readily available precursors.

Catalytic Cyclization/Isomerization with Organic Sulfonic Acid

This process involves heating 3-isobutenyl-1,2-dihydroxybenzene (isobutenylpyrocatechol) or a mixture containing at least 10% of it with 3-methallyl-1,2-dihydroxybenzene (methallylpyrocatechol) in the presence of a catalytic amount of an organic sulfonic acid. google.com The reaction is typically conducted at temperatures ranging from 60°C to 200°C, with a more advantageous range being 80°C to 150°C. google.com The organic sulfonic acid acts as a catalyst for both the isomerization of any methallylpyrocatechol to isobutenylpyrocatechol and the subsequent intramolecular cyclization of the isobutenylpyrocatechol to form the final product.

Interactive Data Table: Catalytic Cyclization of Alkenylpyrocatechols

| Starting Material | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Mixture of Isobutenylpyrocatechol (38.6%) and Methallylpyrocatechol (61.4%) | Benzenesulfonic acid | Toluene (B28343) | Reflux (100°C) | 30 min | 94.9 | google.com |

This method is noted for its efficiency and high yield, as demonstrated in an example where a mixture of isobutenylpyrocatechol and methallylpyrocatechol was refluxed in a toluene solution containing benzenesulfonic acid for 30 minutes, resulting in a 94.9% yield of this compound. google.com

Advanced Synthetic Approaches

While the classical methods described provide reliable routes to this compound, modern synthetic chemistry continues to seek more efficient, selective, and environmentally benign methodologies. Advanced approaches often focus on the use of transition metal catalysis or biocatalysis to construct the dihydrobenzofuran skeleton.

Palladium-catalyzed reactions, for instance, have been developed for the synthesis of substituted 2,3-dihydrobenzofurans. These methods often involve the coupling of readily available starting materials like 2-allylphenols with aryl triflates. Such cross-coupling strategies allow for the rapid generation of a diverse range of functionalized dihydrobenzofurans in good yields and with high diastereoselectivity.

Another burgeoning area is the use of biocatalysis. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze the highly diastereo- and enantioselective construction of complex 2,3-dihydrobenzofuran (B1216630) scaffolds. These biocatalytic methods offer the potential for high stereocontrol and environmentally friendly reaction conditions, operating at preparative scales with excellent enantiopurity. While not yet specifically applied to the large-scale synthesis of this compound, these advanced catalytic approaches represent the forefront of research into the synthesis of dihydrobenzofuran derivatives and may offer future pathways to this important intermediate.

Catalytic Methods for this compound Production

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of this compound. Various catalysts are employed to facilitate the key cyclization step, which is often the rate-controlling part of the synthesis. researchgate.net

Acidic clays, such as those from the montmorillonite (B579905) group (e.g., K10), are recognized for their utility as heterogeneous catalysts in organic synthesis. mdpi.com Their properties, including low cost, high surface area, and the presence of both Brønsted and Lewis acid sites, make them effective for various transformations. mdpi.comnih.gov In the context of benzofuran synthesis, these clay catalysts can be employed to promote condensation and cyclization reactions. While direct literature on the use of montmorillonite for the specific synthesis of this compound from catechol and a methallyl source is not extensively detailed, their application in related benzofuran syntheses suggests their potential. mdpi.com The acidic sites on the clay surface can facilitate the intramolecular cyclization of intermediates like 2-methallyloxyphenol.

Lewis acid catalysts are instrumental in the one-pot synthesis of this compound from precursors like pyrocatechol (B87986) (catechol) and 3-chloro-2-methylpropene (B57409). researchgate.net Research has demonstrated the effectiveness of various Lewis acid ionic liquids (LAILs) in catalyzing this transformation. The synthesis involves two main steps: the etherification of pyrocatechol followed by an intramolecular cyclization. The cyclization step is typically rate-controlling and is significantly accelerated by Lewis acids. researchgate.net

The catalytic activity of these LAILs correlates with their Lewis acidity. For instance, ionic liquids like [BMIm][AlCl₄] have shown higher catalytic activity compared to those with weaker Lewis acidity, such as [BMIm][ZnCl₃] or [BMIm][SnCl₅]. researchgate.net The use of these catalysts allows for a simplified, one-pot process that avoids environmental pollution and simplifies product separation. researchgate.net

| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

| [BMIm][AlCl₄] | 95.8 | 96.5 | 92.4 |

| AlCl₃ | 91.5 | 94.2 | 86.2 |

| [BMIm][SnCl₅] | 65.4 | 89.3 | 58.4 |

| [BMIm][ZnCl₃] | 25.4 | 85.1 | 21.6 |

| This table presents data on the synthesis of this compound catalyzed by different Lewis acids. The reaction was conducted with pyrocatechol and 3-chloro-2-methylpropene in toluene. researchgate.net |

Transition metals, particularly those from Group VIII such as palladium, rhodium, and iridium, are widely used in the synthesis of dihydrobenzofuran skeletons. nih.gov Palladium-catalyzed reactions are notably employed in tandem cyclization/coupling reactions to form the benzofuran core. nih.gov For example, a palladium catalyst can be used for the intramolecular cyclization of an appropriate aryl ether precursor. nih.gov While many modern approaches focus on transition-metal-free syntheses for environmental reasons, transition metal catalysis remains a reliable and efficient method for constructing the dihydrobenzofuran nucleus, often proceeding under mild conditions with high yields. nih.govnih.gov

Synthetic Strategies for Derivatives of this compound

The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives, which are explored for various biological activities. researchgate.net

Ether-linked Derivatives

A series of ether-linked derivatives of this compound have been synthesized. researchgate.net The general synthetic approach involves the reaction of the parent benzofuranol with a suitable alkylating agent. For instance, reaction with epichlorohydrin (B41342) yields a glycidyl (B131873) ether intermediate. This epoxide can then be opened by various amines to introduce diverse functionalities, creating a library of aminoalkanol derivatives. researchgate.net

Another strategy involves coupling the benzofuranol with 3-bromo-2-methylpropene, followed by a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction to introduce further diversity. nih.gov

| Derivative Type | Synthetic Method | Key Reagents |

| Aminoalkanol Derivatives | Reaction with epichlorohydrin followed by amine ring-opening | Epichlorohydrin, Various Amines |

| Aryl- or Heteroaryl-linked | Palladium-catalyzed Suzuki coupling | 3-bromo-2-methylpropene, Palladium catalyst, Boronic acids |

| This table summarizes general strategies for creating ether-linked derivatives of this compound. |

Thiourea (B124793) and Urea (B33335) Derivatives

The synthesis of thiourea and urea derivatives typically requires the presence of an amino group on the benzofuran scaffold. Therefore, a preliminary step involves the introduction of an amino functionality to the this compound core. Once an amino-benzofuran derivative is obtained, it can be readily converted into urea or thiourea derivatives.

The standard method for synthesizing ureas involves the reaction of the amine with an appropriate isocyanate. mdpi.com Similarly, thioureas are prepared by reacting the amine with an isothiocyanate. mdpi.comanalis.com.my These reactions are generally straightforward addition reactions that proceed in good yields, allowing for the introduction of a wide variety of substituents depending on the choice of the isocyanate or isothiocyanate reagent. researchgate.netnih.gov

Halogenated Derivatives (e.g., Brominated Compounds)

The introduction of halogen atoms, particularly bromine, into the benzofuran structure is a significant area of research, as it can enhance the biological activity and selectivity of the resulting compounds. nih.gov This increased efficacy is potentially linked to the ability of halogens to form "halogen bonds." nih.gov

The synthesis of halogenated derivatives of this compound often involves electrophilic substitution reactions. For instance, bromination can be achieved by reacting the parent compound or its intermediates with bromine (Br₂) in a suitable solvent like chloroform or acetic acid. nih.gov Another common brominating agent is N-bromosuccinimide (NBS), particularly for introducing bromine into side chains, often used in a solvent like carbon tetrachloride (CCl₄). nih.gov

Research has shown that the position of bromination can be directed by the existing functional groups on the benzofuran ring. For example, the presence of a hydroxyl group can direct the electrophilic substitution of a bromide cation to the ortho position. nih.gov A number of halogenated derivatives have been synthesized, including compounds where bromine is introduced into the benzene ring or attached to a methyl or acetyl group on the benzofuran system. nih.govresearchgate.net

One notable example from related research includes the synthesis of 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol, which have demonstrated activity against Gram-positive bacteria and fungi. researchgate.net

Table 1: Examples of Bromination Methods for Benzofuran Derivatives

| Brominating Agent | Solvent | Typical Application |

|---|---|---|

| Bromine (Br₂) | Chloroform (CHCl₃) | Direct bromination of the benzofuran system. nih.gov |

| Bromine (Br₂) | Acetic Acid | Bromination of the benzene ring. nih.gov |

Aminoalkanol Derivatives

This compound serves as a key starting material for the preparation of various aminoalkanol derivatives. chemdad.com These derivatives are synthesized by creating an ether linkage between the hydroxyl group of the benzofuranol and an aminoalkanol side chain. researchgate.net

A general synthetic route involves the reaction of this compound with an epihalohydrin, such as epichlorohydrin, in the presence of a base. This reaction forms an intermediate epoxide, which is then opened by reacting with a specific amine (primary or secondary) to yield the desired N-substituted aminoalkanol derivative. This process results in compounds containing a 1-(substituted-amino)-2-hydroxypropoxy side chain attached to the benzofuran ring at the 7-position.

A variety of these derivatives have been synthesized and studied. For example, research into related benzofuran structures describes the synthesis of several aminoalkanol ethers with potential antiarrhythmic and hypotensive effects. nih.gov Furthermore, some 1-(3-amino-2-hydroxypropyl) derivatives of halogenated this compound have been shown to be effective against certain bacteria and fungi. researchgate.net

Table 2: General Synthesis Steps for Aminoalkanol Derivatives

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | This compound, Epihalohydrin (e.g., Epichlorohydrin), Base | 7-(Oxiran-2-ylmethoxy)-2,3-dihydro-2,2-dimethylbenzofuran | Formation of an intermediate epoxide. |

Reaction Optimization and Yield Improvement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity from accessible starting materials. google.com Various synthetic routes have been developed, and their optimization often focuses on catalyst selection, reaction conditions, and choice of reagents.

One patented high-yield process begins with 2-hydroxyacetophenone, which undergoes a four-step sequence: google.com

Etherification: Reaction with a methallyl halide to form 2-acetylphenyl methallyl ether.

Rearrangement and Cyclization: Conversion of the ether to 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran. This key step can be facilitated by acidic catalysts.

Oxidation: Conversion of the acetylbenzofuran to 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran using an active-oxygen compound like peracetic acid.

Hydrolysis: Treatment with a base, such as sodium hydroxide, to hydrolyze the acetoxy group, yielding the final this compound.

Another approach involves the cyclization and isomerization of isobutenylpyrocatechol. This process is catalyzed by an organic sulfonic acid at temperatures ranging from 60°C to 200°C. google.com

In the broader context of dihydrobenzofuran synthesis, studies on related compounds have highlighted other factors that can be optimized. For instance, in the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, the choice of the oxidant and solvent significantly impacts conversion and selectivity. scielo.brresearchgate.net Silver(I) oxide was identified as a highly efficient oxidant, and acetonitrile (B52724) was found to be an excellent solvent, providing a good balance between conversion and selectivity while being a "greener" alternative to solvents like benzene or dichloromethane. scielo.brresearchgate.net Such principles of optimizing catalysts, solvents, and reagents are broadly applicable to improving the synthesis of this compound.

Table 3: Factors for Optimization in Dihydrobenzofuran Synthesis

| Factor | Examples | Effect on Reaction | Source |

|---|---|---|---|

| Catalyst | Ferric chloride, Magnesium chloride, Organic sulfonic acids | Promotes the key cyclization step, improving reaction rate and yield. | google.comgoogle.com |

| Oxidant | Silver(I) oxide (Ag₂O), Per-acids | Affects conversion and selectivity in oxidative coupling and oxidation steps. | google.comscielo.brresearchgate.net |

| Solvent | Acetonitrile, Chloroform | Influences reaction selectivity, yield, and environmental impact. | google.comscielo.brresearchgate.net |

| Temperature | 60°C - 200°C | Controls the rate of cyclization/isomerization reactions. | google.com |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom, allowing for a complete structural map of the molecule.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the 2,3-Dihydro-2,2-dimethyl-7-benzofuranol molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the aliphatic and aromatic protons.

Research has provided the following chemical shift (δ) values for the protons in the compound core.ac.ukresearchgate.net:

A multiplet signal observed at approximately 6.72 ppm is attributed to the three protons on the aromatic ring.

A sharp singlet at 3.04 ppm corresponds to the two protons of the methylene group (-CH₂) in the dihydrofuran ring. core.ac.ukresearchgate.net

A prominent singlet at 1.50 ppm represents the six equivalent protons of the two methyl groups (-CH₃) attached to the same carbon atom. core.ac.ukresearchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic-H | 6.72 | Multiplet | 3H |

| Methylene-H (C3-H₂) | 3.04 | Singlet | 2H |

| Methyl-H (gem-dimethyl) | 1.50 | Singlet | 6H |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of its carbon framework.

Based on spectral data, the chemical shifts for the carbon atoms have been reported. core.ac.uk The assignments, based on standard chemical shift values for benzofuran (B130515) and substituted aromatic systems, are detailed below.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Chemical Shift (δ) in ppm |

| C7a (Ar-O) | 145.8 |

| C7 (Ar-OH) | 140.3 |

| C3a (Ar-C) | 127.8 |

| C4, C5 (Ar-CH) | 120.7 |

| C6 (Ar-CH) | 117.0 |

| C2 (Quaternary C-O) | 88.0 |

| C3 (Methylene -CH₂) | 43.5 |

| gem-dimethyl (-CH₃)₂ | 28.2 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. Various ionization methods can be employed to study this compound.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. For this compound, the EI mass spectrum shows a relatively stable molecular ion ([M]⁺˙) peak at a mass-to-charge ratio (m/z) of 164, which corresponds to its molecular weight.

The most significant fragmentation pathway involves the loss of a methyl group (•CH₃) from the molecular ion, resulting in a prominent base peak at m/z 149. This stable fragment is a key identifier for the compound in EI-MS analysis.

Interactive Data Table: Key EI-MS Fragments

| Ion | m/z (Mass/Charge) | Relative Abundance | Description |

| [M]⁺˙ | 164 | High | Molecular Ion |

| [M-CH₃]⁺ | 149 | Base Peak | Loss of a methyl radical |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules and is often coupled with liquid chromatography (LC). For phenolic compounds like this compound, ESI can be run in both positive and negative ion modes.

In positive ion mode , the compound is expected to form a protonated molecule, [M+H]⁺, which would be detected at m/z 165.

In negative ion mode , which is often more sensitive for phenols, deprotonation of the acidic hydroxyl group occurs, forming an [M-H]⁻ ion at m/z 163. researchgate.net

This technique is widely used for the detection of carbofuran and its metabolites in environmental and biological samples.

Source-Induced Chemical Reaction Ionization (SICRIT) is a novel ambient ionization technique that allows for the direct analysis of samples with minimal preparation. It is a form of atmospheric pressure chemical ionization (APCI) where ionization occurs in an open-air environment. While specific studies detailing the SICRIT analysis of this compound are not widely available in the reviewed literature, the principles of the technique suggest its applicability. As a semi-volatile phenolic compound, it would likely be ionized through proton transfer reactions with reagent ions (such as protonated water clusters) generated in the plasma source, producing the [M+H]⁺ ion at m/z 165. This soft ionization method would be expected to produce minimal fragmentation, making it suitable for sensitive detection and quantification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its phenolic hydroxyl group, the cyclic ether linkage, the aromatic ring, and alkyl groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| Phenolic O-H | 3600 - 3200 | Stretching (Broad) |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Alkyl C-H (sp³) | 3000 - 2850 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Aryl Ether C-O | 1270 - 1200 | Asymmetric Stretching |

| Phenolic C-O | 1260 - 1180 | Stretching |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it provides powerful identification capabilities based on both the retention time of the compound and its mass fragmentation pattern.

This compound is amenable to GC analysis. The NIST Chemistry WebBook reports non-polar retention indices for this compound, which are crucial for its identification in complex mixtures chemeo.comnist.gov.

| Column Type | Stationary Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Packed | SE-30 | 1294 | Osselton and Snelling, 1986 |

| Capillary | 5% Phenyl methyl siloxane | 1292 | Climent and Miranda, 1996 |

GC-MS analysis is definitive for the structural confirmation of this compound. Under electron ionization (EI), the compound produces a characteristic fragmentation pattern. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 164, which corresponds to its molecular weight sciresjournals.comsciresjournals.com. A prominent fragment ion appears at m/z 149, resulting from the loss of a methyl group (•CH₃), a characteristic fragmentation for gem-dimethyl substituted rings sciresjournals.comsciresjournals.com.

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 164 | Abundant | [M]⁺• (Molecular Ion) |

| 149 | Major Peak | [M - CH₃]⁺ |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a versatile, rapid, and cost-effective analytical method often employed to monitor the progress of chemical reactions, assess compound purity, and determine appropriate conditions for column chromatography.

In the context of this compound, TLC is used as a qualitative tool. For instance, it can be utilized to monitor the hydrolysis of its parent compound, carbofuran, or during the cleanup of formulations for analysis oup.com. A study investigating the effects of putrefaction on insecticide analysis noted a difference in the Rf value for carbofuran depending on sample preservation, highlighting the utility of TLC in stability and degradation studies rfppl.co.in.

The specific Rf value of this compound is dependent on the experimental conditions chosen.

| Parameter | Description |

|---|---|

| Stationary Phase | Typically silica gel or alumina plates. |

| Mobile Phase | A mixture of nonpolar and polar solvents (e.g., hexane/ethyl acetate) is common, with the ratio adjusted to achieve optimal separation. |

| Visualization | UV light (if the compound is UV-active), or staining with a suitable reagent (e.g., potassium permanganate, vanillin-sulfuric acid). |

Elemental Analysis

Elemental analysis is a cornerstone technique for determining the empirical formula of a pure compound by precisely measuring the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₀H₁₂O₂, the theoretical elemental composition can be calculated. This data is used to confirm the identity and purity of a synthesized sample.

| Element | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 73.14% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.37% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.49% |

| Total | 164.204 | 100.00% |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

A reverse-phase (RP) HPLC method has been described for its analysis sielc.com. In this method, the compound is separated on a nonpolar stationary phase with a polar mobile phase. The method is scalable and can be adapted for preparative separation to isolate impurities sielc.com.

| Parameter | Condition |

|---|---|

| Mode | Reverse Phase (RP) |

| Column | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid sielc.com |

| MS-Compatible Mobile Phase | For LC-MS applications, phosphoric acid is replaced with formic acid sielc.com. |

Biological Activities and Pharmacological Potential of Benzofuranol Derivatives

Broad Spectrum Biological Activities of Benzofuran (B130515) Derivatives

Benzofuran and its derivatives represent a significant class of heterocyclic compounds present in both natural and synthetic products. nih.govmedcraveonline.com This scaffold is recognized for its wide array of pharmacological activities, making it a subject of considerable interest in medicinal chemistry. nih.govrsc.org The biological potential of benzofuran derivatives is extensive, encompassing antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral properties, among others. nih.govresearchgate.netwisdomlib.org The versatility of the benzofuran nucleus allows for structural modifications that can lead to the development of potent therapeutic agents. researchgate.net

Antioxidant Activity

Certain benzofuran derivatives have demonstrated notable antioxidant properties. nih.gov The antioxidant potential of these compounds is partly attributed to their structural similarity to natural antioxidants like Vitamin E, which contains a chroman skeleton. nih.gov Research has suggested that converting the chroman skeleton to a benzofuran structure can enhance antioxidant activity. nih.gov For instance, the benzofuran derivative 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid has been reported to exhibit greater antioxidant activity than the Vitamin E analog, Trolox C. nih.gov A study on a series of synthesized substituted benzofuran derivatives, evaluated by the DPPH method, identified several compounds with very good antioxidant activity. nih.gov

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been a focus of pharmacological research. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of inflammatory mediators. mdpi.commdpi.com For example, certain fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the production of inflammatory mediators like prostaglandin E2 and nitric oxide. mdpi.com

One study highlighted that α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid demonstrated the most potent anti-inflammatory activity in a carrageenan-induced edema screening test. nih.gov Additionally, novel compounds isolated from natural sources, such as 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol and 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol, have been shown to modulate anti-inflammatory activity by upregulating heme oxygenase (HO)-1. researchgate.net

Antimicrobial Activity

Benzofuran derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against a variety of bacteria and fungi. nih.govijpbs.com This has made the benzofuran scaffold a promising template for the development of new antimicrobial agents, especially in light of increasing drug resistance. nih.govnih.gov

Numerous studies have confirmed the efficacy of benzofuran derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, a series of benzofuran-triazine hybrids were evaluated for their in vitro antibacterial activity, with some compounds showing significant effects against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Salmonella enteritidis (Gram-negative). nih.gov Another study found that certain biphenyl and dibenzofuran derivatives exhibited potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. mdpi.com The antibacterial mechanism of some benzofuran derivatives may involve the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov

The table below summarizes the antibacterial activity of selected benzofuran-triazine hybrid compounds.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 8e | Escherichia coli | 32 | nih.gov |

| 8e | Bacillus subtilis | 125 | nih.gov |

| 8e | Staphylococcus aureus | 32 | nih.gov |

| 8e | Salmonella enteritidis | 32 | nih.gov |

| 8g | Various strains | 32-125 | nih.gov |

| 8d | Various strains | 32-125 | nih.gov |

Benzofuran derivatives have also demonstrated significant antifungal activity, particularly against Candida species, which are common causes of fungal infections. nih.govfrontiersin.org Some derivatives act by inhibiting fungal-specific enzymes. nih.gov For example, certain benzofuran derivatives have been designed to target and inhibit fungal N-myristoyltransferase, an enzyme essential for fungal viability. nih.gov Research has shown that benzofuran-5-ol derivatives can completely inhibit the growth of various fungal species, including Candida species, with MIC levels ranging from 1.6 to 12.5 μg/mL. nih.gov The antifungal activity of some benzofuran derivatives containing a thiazolo benzimidazole nucleus has been evaluated against several fungal strains, including Candida albicans, with some compounds showing potential activity. nih.gov

The table below presents the antifungal activity of selected benzofuran derivatives against Candida albicans.

| Compound Type | Target | Observation | Reference |

|---|---|---|---|

| Benzofuran-5-ol derivatives | Various fungal species | Complete growth inhibition (MIC: 1.6-12.5 μg/mL) | nih.gov |

| Benzofuran derivatives with thiazolo benzimidazole nucleus | Candida albicans | Potential antifungal activity | nih.gov |

| Naphthofuranquinone analogs | Drug-resistant Candida albicans | Effective killing of planktonic fungi | frontiersin.org |

Enzyme Inhibition

The benzofuran scaffold is a key structural component in various enzyme inhibitors. nih.gov This inhibitory activity is a cornerstone of their therapeutic potential against a range of diseases. For instance, certain benzofuran derivatives have been synthesized as inhibitors of DNA gyrase B in Mycobacterium tuberculosis. nih.gov In the context of antifungal activity, benzofuran derivatives have been developed as potent inhibitors of fungal N-myristoyltransferase. nih.gov Specifically, compounds RO-09-4609 and RO-09-4879 were identified as inhibitors of Candida albicans N-myristoyltransferase, demonstrating the potential of this class of compounds in targeting fungal-specific enzymes. nih.gov Furthermore, some benzofuran derivatives have been investigated for their ability to inhibit tumor necrosis factor-α converting enzyme (TACE), highlighting their potential in anti-inflammatory and anticancer therapies. nih.gov

Anticancer and Cytotoxic Activity

Benzofuran, a heterocyclic compound found in nature and obtainable through synthesis, consists of fused benzene (B151609) and furan (B31954) rings. nih.gov Its derivatives are noted for a range of pharmacological activities, including anticancer properties. nih.govresearchgate.net Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 position, such as with an ester or a heterocyclic ring, are critical for the cytotoxic activity of benzofuran derivatives. nih.gov

Recent research has focused on hybrid benzofurans, which combine the benzofuran scaffold with other biologically active moieties like chalcone, triazole, piperazine, and imidazole, creating potent cytotoxic agents. nih.gov For instance, a Combretastatin A-4 (CA-A4) analogue incorporating a trimethoxy acetophenone and a benzofuran core demonstrated significant antimitotic activity with an IC₅₀ of 0.43 μM. nih.gov

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has been shown to significantly enhance anticancer activities. nih.govnih.gov This is attributed to the ability of halogens to form "halogen bonds," which improves the binding affinity of the compound to its biological targets. nih.gov The position of the halogen is a critical determinant of its biological effect. nih.gov For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone was found to be highly and selectively toxic for K562 and HL60 leukemia cells, with IC₅₀ values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity toward normal cells. nih.gov This potent cytotoxicity against K562 cells was found to result from the induction of apoptosis. nih.gov

Similarly, a series of benzofuran derivatives based on 3-methyl-2-benzofuran carbohydrazide condensed with various substituted benzaldehydes were screened for anticancer activity against Erlich Ascites Carcinoma (EAC) cells. nih.gov Several of these analogues demonstrated significant anticancer effects, as indicated by their high cytotoxic concentration scores. nih.gov

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Human Chronic Leukemia) | 5 | nih.gov |

| HL60 (Human Acute Leukemia) | 0.1 | nih.gov | |

| CA-A4 analogue (Compound 8) | Not Specified | 0.43 | nih.gov |

Anti-HIV-I Activity

Derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have been investigated for their potential as anti-HIV agents. In one study, a series of thirteen new ether-linked derivatives were designed and synthesized. researchgate.net Seven of these compounds underwent evaluation for their anti-HIV potency. The results indicated that these specific derivatives exhibited relatively high cytotoxicity and, conversely, low anti-HIV-I activity. researchgate.net

While direct derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol showed limited promise, related structures have demonstrated more significant activity. Studies on 3′R,4′R-di-O-(−)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) derivatives, which also contain a dihydro-dimethyl-oxygenated heterocyclic system, revealed potent anti-HIV activity. nih.gov Certain DCP analogues were effective against both non-drug-resistant (NL4-3) and reverse transcriptase inhibitor-resistant (RTMDR-1) HIV strains, suggesting that the broader structural class has potential. nih.gov

Antiatherogenic Agent

Certain derivatives of 2,3-dihydro-benzofuranol have shown potential as antiatherogenic agents. Specifically, 4,6-di-tert-butyl-2,2-dipentyl-2,3-dihydrobenzofuran-5-ol, a benzofuranol derivative, has been identified as a more effective inhibitor of low-density lipoprotein (LDL) peroxidation in vivo compared to natural antioxidants like vitamin E. researchgate.net This activity has led to its use as an antiatherogenic agent. researchgate.net

Neuroprotectant and Neuroprotective Functions

The benzofuran scaffold is a component of various compounds with demonstrated neuroprotective activities. nih.gov For example, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity. nih.gov Several of these compounds provided considerable protection against this form of neuronal cell damage. nih.gov

Accumulating evidence supports the neuroprotective potential of benzofuran-based compounds. Some have shown a potent inhibitory effect on the aggregation of β-amyloid, offering protection to human neuronal cells from β-amyloid peptide-induced toxicity, which is relevant to Alzheimer's disease. nih.gov Furthermore, the compound (−)-1(benzofuran-2-yl)-2-propylaminopentane has been investigated for its neuroprotective effects in the context of treating Alzheimer's disease and Parkinson's disease. nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of benzofuran derivatives is highly dependent on the nature and position of various substituents on the core structure. For anticancer activity, substitutions at the C-2 position of the benzofuran ring with ester or other heterocyclic rings have been identified as crucial for cytotoxicity. nih.gov The hydrophobic and electron-donating characteristics of substituents on an N-phenyl ring of benzofuran derivatives are considered beneficial for enhancing cytotoxic properties. nih.gov

In the context of anti-HIV activity of related dihydropyranochromone structures, the influence of substituents at different positions has been explored. nih.gov It was found that electronic and hydrogen-bonding effects from groups like cyano and amino could significantly influence both anti-HIV activity and the therapeutic index. Amino groups were associated with potent activity and high therapeutic index values, while a cyano substituent, particularly at position-2, helped maintain good anti-HIV-1 activity. nih.gov

For cannabinoid receptor 2 (CB2) agonists based on a 2,3-dihydro-1-benzofuran scaffold, specific substitutions were key to potency and selectivity. nih.gov The design of a series of these derivatives led to the identification of potent and selective CB2 agonists, which have potential applications in treating neuropathic pain. nih.gov

Impact of Halogenation on Cytotoxicity and Activity

The addition of halogens to the benzofuran structure is a well-established strategy for increasing cytotoxic and anticancer activity. nih.govresearchgate.net The introduction of bromine, chlorine, or fluorine atoms has consistently resulted in a significant increase in these activities. nih.gov This enhancement is attributed to the halogen's ability to form a "halogen bond," an attractive interaction that improves the compound's binding affinity with its target molecules. nih.gov

The position of the halogen atom is a critical factor influencing its effect on cytotoxicity. nih.gov Maximum activity has often been recorded when a halogen is placed at the para position of an N-phenyl ring substituent. nih.gov Furthermore, placing the halogen on an alkyl or acetyl chain attached to the benzofuran ring, rather than directly on the ring itself, can also produce pronounced cytotoxic activity in both normal and cancer cells. nih.gov For example, 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone showed remarkable and selective cytotoxicity against leukemia cell lines. nih.gov

However, the effect of halogenation can vary depending on the specific derivative and the biological activity being assessed. In one study, brominated derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol displayed lower cytotoxicity than their corresponding non-brominated precursors. researchgate.net In the context of anti-HIV agents, halogen substituents on a related dihydropyranochromone scaffold were found to be unfavorable, leading to decreased anti-HIV potency and a lower therapeutic index. nih.gov

| Biological Activity | General Impact of Halogenation | Key Findings | References |

|---|---|---|---|

| Anticancer/Cytotoxicity | Generally increases activity | Bromine, chlorine, or fluorine addition enhances cytotoxicity. The position of the halogen is critical. Bromomethyl substitution showed high, selective toxicity against leukemia cells. | nih.govnih.gov |

| Antimicrobial | Can confer activity | Some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria and fungi. | researchgate.net |

| Anti-HIV-I Activity (in related structures) | Generally decreases activity | Halogens were unfavorable and led to decreased anti-HIV potency and lower therapeutic index in DCP analogues. | nih.gov |

Design and Synthesis of New Derivatives for Targeted Biological Actions

The core structure of this compound has served as a versatile scaffold for the design and synthesis of novel derivatives with a wide range of targeted biological activities. Researchers have strategically modified this benzofuranol backbone to enhance potency, selectivity, and pharmacokinetic properties, leading to the development of promising candidates for various therapeutic areas.

A significant area of exploration has been the synthesis of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol. In one study, a series of thirteen new ether-linked derivatives were designed and synthesized. Of these, ten were evaluated for their potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species researchgate.net. Another study synthesized a series of 13 new ether-linked derivatives and evaluated seven of them for anti-HIV potency, though they exhibited relatively high cytotoxicity and low anti-HIV-1 activity.

Halogenation of the benzofuranol ring has also been a key strategy. A number of synthesized compounds containing halogens have demonstrated biological activity researchgate.net. For instance, certain 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria and fungi researchgate.net. Interestingly, research has indicated that brominated compounds may display lower cytotoxicity than their non-brominated precursors researchgate.net.

The 2,3-dihydrobenzofuran (B1216630) structure is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a platform for designing compounds that interact with a variety of biological targets. This concept has been applied in the design of small compound libraries to identify potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer. Through a combination of molecular docking and experimental validation, researchers have identified 2,3-dihydrobenzofuran derivatives with biological activity in the low micromolar range against mPGES-1.

Furthermore, the benzofuran nucleus has been a focal point for developing novel antifungal agents that target fungal N-myristoyltransferase (Nmt), an essential enzyme for the viability of many fungal species. By modifying the C-2 position of a benzofuran derivative, scientists have discovered antifungal agents active in murine models of systemic candidiasis. This targeted design approach was guided by the crystal structure of Candida Nmt and further optimized through various biological evaluations and pharmacokinetic analyses.

The versatility of the benzofuran scaffold is also evident in the development of potent antitumor agents. For example, a series of new benzofuran derivatives containing a heterocyclic substituent linked to the benzofuran nucleus at the C-2 position were synthesized and tested against a human liver carcinoma cell line (HEPG2). All of the tested compounds were found to be more potent than the standard anticancer drug 5-fluorouracil.

The following table summarizes some of the targeted biological actions for which new this compound derivatives have been designed and synthesized:

| Target Biological Action | Type of Derivative/Modification | Key Findings |

| Antimicrobial/Antifungal | Ether-linked derivatives | Activity against Gram-positive and Gram-negative bacteria, and Candida species demonstrated researchgate.net. |

| Halogenated derivatives (e.g., brominated) | Effective against Gram-positive bacteria and fungi; may have lower cytotoxicity researchgate.net. | |

| Modification at the C-2 position | Led to the discovery of potent antifungal agents targeting fungal N-myristoyltransferase. | |

| Anti-inflammatory | General 2,3-dihydrobenzofuran derivatives | Identified as potential inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1. |

| Antitumor | C-2 substituted heterocyclic derivatives | Showed greater potency than 5-fluorouracil against human liver carcinoma cells. |

| Antiviral (Anti-HIV) | Ether-linked derivatives | Showed low anti-HIV-1 activity and high cytotoxicity in the tested series. |

Mechanism of Action Studies for Biological Effects

The biological effects of this compound derivatives are intrinsically linked to their interactions with specific molecular targets within biological systems. While the parent compound is primarily known as a precursor, its derivatives, most notably carbofuran, have well-documented mechanisms of action.

Interaction with Biological Targets

The interaction of benzofuranol derivatives with biological targets is highly dependent on the specific structural modifications of the parent molecule. For instance, derivatives designed as mPGES-1 inhibitors are intended to bind to the active site of this enzyme, thereby blocking the production of pro-inflammatory prostaglandins. Similarly, antifungal derivatives targeting N-myristoyltransferase are designed to fit within the enzyme's active site, disrupting its function and leading to fungal cell death.

In the case of carbofuran, the primary biological target is the enzyme acetylcholinesterase (AChE) nih.govnih.gov. This interaction is central to its insecticidal and toxicological properties. Computational studies, including molecular docking and dynamics, have been employed to understand the noncovalent binding of carbofuran to AChE from various species, including humans (Homo sapiens), zebrafish (Danio rerio), honeybees (Apis mellifera), and the nematode Caenorhabditis elegans nih.gov. These studies suggest that carbofuran can occupy different pockets within the AChE of different species nih.gov. For example, in human and C. elegans AChE, carbofuran shows high affinity for similar subsites and forms hydrogen bonds with homologous residues in the peripheral site of the enzyme nih.gov. In contrast, in zebrafish and honeybee AChE, the catalytic histidines have been observed to have favorable contacts with carbofuran, which may promote a faster rate of carbamylation nih.gov.

Enzyme Inhibition Mechanisms (e.g., Cholinesterase Inhibition for Carbofuran)

The most extensively studied enzyme inhibition mechanism for a derivative of this compound is the inhibition of acetylcholinesterase by carbofuran nih.govnih.gov. Carbofuran belongs to the class of carbamate insecticides, which are known to be potent, reversible inhibitors of AChE researchgate.net.

The primary function of AChE is to hydrolyze the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse youtube.comnih.gov. This process is crucial for the proper functioning of the cholinergic nervous system youtube.com. Carbofuran's mechanism of action involves the carbamylation of the serine residue within the active site of AChE researchgate.net. This is a multi-step process:

Binding to the Active Site: The carbofuran molecule, which has a structure that mimics acetylcholine, binds to the active site of the AChE enzyme wikipedia.org.

Carbamylation: The carbamate moiety of carbofuran is transferred to the hydroxyl group of the serine residue in the catalytic triad of the enzyme. This forms a carbamylated enzyme that is temporarily inactive researchgate.net.

Slow Hydrolysis: Unlike the rapid hydrolysis of the acetylated enzyme that occurs with acetylcholine (on the order of microseconds), the hydrolysis of the carbamylated enzyme is significantly slower (on the order of minutes) wikipedia.org.

This slow rate of decarbamylation (hydrolysis) leads to the accumulation of acetylcholine in the synaptic cleft youtube.com. The excess acetylcholine continuously stimulates nicotinic and muscarinic receptors, leading to hyperstimulation of the nervous system and, in the case of insects, paralysis and death researchgate.netyoutube.com. Because the carbamylated enzyme is eventually hydrolyzed and the enzyme is regenerated, carbamates are considered reversible or "pseudo-irreversible" inhibitors of AChE researchgate.netresearchgate.net.

The following table outlines the key steps in the cholinesterase inhibition mechanism by carbofuran:

| Step | Description | Consequence |

| 1. Binding | Carbofuran binds to the active site of acetylcholinesterase (AChE) wikipedia.org. | Enzyme is occupied by the inhibitor. |

| 2. Carbamylation | The carbamate group is transferred to the active site serine residue, forming a covalent bond researchgate.net. | AChE is rendered inactive and cannot hydrolyze acetylcholine. |

| 3. Acetylcholine Accumulation | Due to the inactivation of AChE, acetylcholine is not broken down in the synapse youtube.com. | Continuous stimulation of acetylcholine receptors. |

| 4. Slow Regeneration | The carbamylated enzyme is hydrolyzed very slowly, eventually regenerating the active enzyme wikipedia.org. | The inhibition is reversible but prolonged compared to normal enzyme function. |

Computational Chemistry and Molecular Modeling of 2,3 Dihydro 2,2 Dimethyl 7 Benzofuranol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 2,3-Dihydro-2,2-dimethyl-7-benzofuranol and related compounds have been instrumental in understanding their fundamental chemical properties.

Electronic Transitions and Dissociative Behavior

DFT calculations are pivotal in predicting the electronic transitions of a molecule, which govern its absorption and emission of light. While specific DFT studies on the electronic transitions of this compound are not extensively documented in publicly available literature, the methodology is well-established. Such studies typically involve optimizing the ground state geometry of the molecule and then using Time-Dependent DFT (TD-DFT) to calculate the energies of excited states.

The dissociative behavior of this compound, particularly under mass spectrometry conditions, can also be rationalized using DFT. The fragmentation patterns observed in the mass spectrum are related to the relative strengths of the chemical bonds within the molecule. For instance, the cleavage of the methyl group from the dihydrofuran ring is a common fragmentation pathway. researchgate.netsciresjournals.com DFT can be used to calculate the energies of the resulting fragments and the transition state energies for these fragmentation processes, providing a theoretical basis for the observed mass spectrum.

A theoretical study on the degradation of the parent compound, carbofuran, by hydroxyl radicals utilized the M06-2X functional with a 6-31+G(d,p) basis set to model the reaction pathways. nih.gov Similar approaches could be applied to this compound to understand its electronic and dissociative properties in various chemical environments.

Table 1: Illustrative TD-DFT Data for a Benzofuran (B130515) Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.10 | 302 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 4.55 | 272 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.20 | 238 | 0.42 | HOMO → LUMO+1 |

Bond Dissociation Energies (BDE) Analysis

Bond Dissociation Energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It is defined as the standard enthalpy change when a bond is cleaved homolytically, with the fragments retaining one electron each. wikipedia.org DFT is a reliable method for calculating BDEs.

For this compound, the O-H bond in the phenolic hydroxyl group is of particular interest due to its role in antioxidant activity and metabolic reactions. The BDE of this bond determines the ease with which the hydrogen atom can be abstracted by a radical species.

Table 2: Representative Bond Dissociation Energies (BDE) for Phenolic Compounds (Calculated via DFT)

| Compound | Bond | BDE (kcal/mol) |

| Phenol (B47542) | O–H | 87.5 |

| p-Cresol | O–H | 86.2 |

| p-Nitrophenol | O–H | 91.8 |

| This compound | O–H | Estimated ~85-88 |

Note: The BDE values for phenol, p-cresol, and p-nitrophenol are representative values from DFT studies. The value for this compound is an estimate based on its structure relative to phenol.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme.

While specific molecular docking studies for this compound are not detailed in the available literature, studies on its parent compound, carbofuran, provide significant insights. Carbofuran is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.gov Molecular docking studies have been performed to investigate the binding of carbofuran to the active site of AChE from various species. nih.gov These studies reveal the specific amino acid residues involved in the binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Given the structural similarity, it is plausible that this compound could also interact with various biological targets. Molecular docking could be employed to screen this compound against a panel of proteins to identify potential biological activities. Following docking, MD simulations can be used to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.

Table 3: Illustrative Molecular Docking Results of a Benzofuran Derivative with a Target Protein

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Benzofuran Derivative | Acetylcholinesterase | -8.5 | TRP84, SER200, HIS440 | Hydrogen Bond, π-π Stacking |

| Benzofuran Derivative | Cyclooxygenase-2 | -9.2 | ARG120, TYR355, SER530 | Hydrogen Bond, Hydrophobic |

Note: This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.com This is achieved by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined activity data.

Numerous QSAR studies have been conducted on benzofuran derivatives to model their various biological activities, including anticancer, antimicrobial, and antihistaminic effects. mdpi.comnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Geometrical properties, surface area, volume, etc.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, etc.

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build the QSAR model. A robust QSAR model can be used to predict the activity of newly designed derivatives, thereby guiding the synthesis of more potent compounds.

For derivatives of this compound, a QSAR study could be developed to explore, for example, their potential as antimicrobial agents. By synthesizing a series of derivatives with modifications at various positions of the benzofuran ring and testing their antimicrobial activity, a dataset could be generated for QSAR modeling.

Table 4: Example of a QSAR Model for the Antimicrobial Activity of Benzofuran Derivatives

Equation: pMIC = 0.85 * LogP - 0.02 * MW + 1.5 * HBA + 0.5

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.91 |

| Q² (Cross-validated R²) | 0.85 |

| F-test | 120.5 |

| Standard Error | 0.15 |

Note: This table presents a hypothetical QSAR model for illustrative purposes. pMIC represents the negative logarithm of the Minimum Inhibitory Concentration. LogP is the logarithm of the octanol-water partition coefficient, MW is the molecular weight, and HBA is the number of hydrogen bond acceptors.

Future Directions in Research on 2,3 Dihydro 2,2 Dimethyl 7 Benzofuranol

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

Future research will undoubtedly focus on creating more sustainable and efficient methods for synthesizing 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. Traditional methods, while effective, can be uneconomical due to costly starting materials like catechol. nih.gov The development of green chemistry approaches is a key priority. Researchers are exploring eco-friendly methods that may include catalyst-free synthesis or the use of environmentally benign solvents and catalysts. nih.govacs.orgnih.gov

One promising direction is the use of transition-metal-induced catalysis, employing metals like copper, palladium, nickel, or rhodium to construct the benzofuran (B130515) core with high yields. acs.org For instance, a green approach has been reported for other benzofurans involving a one-pot synthesis using copper iodide as a catalyst in a deep eutectic solvent (DES), which is considered eco-friendly. nih.govacs.org Furthermore, strategies utilizing visible light to mediate cyclization reactions represent a sustainable and innovative pathway, reducing the reliance on harsh reagents and high temperatures. acs.orgresearchgate.net The goal is to develop scalable, cost-effective, and environmentally friendly synthetic protocols that minimize waste and energy consumption.

Table 1: Emerging Sustainable Synthetic Strategies for Benzofuran Derivatives

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Transition-Metal Catalysis | Utilizes catalysts like copper, palladium, or nickel. acs.org | High yields, potential for novel bond formations. |

| Green Solvents | Employs deep eutectic solvents (DES) instead of traditional organic solvents. nih.govacs.org | Reduced environmental toxicity, often biodegradable. |

| Photochemical Synthesis | Uses visible light to initiate and drive chemical reactions. acs.orgresearchgate.net | Energy-efficient, mild reaction conditions, high selectivity. |

| Catalyst-Free Methods | Designed to proceed without a catalyst, often under thermal conditions. nih.govacs.org | Avoids catalyst toxicity and cost, simplifies purification. |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The benzofuran scaffold is a well-established pharmacophore present in numerous bioactive compounds. rsc.org While this compound is known as a precursor to pesticides, its derivatives hold significant, largely untapped therapeutic potential. nih.gov Future research will focus on synthesizing libraries of new derivatives to screen for a wide range of biological activities.